2-(4-Bromophenyl)-2-cyclopropylpropanenitrile
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Overview
Description
2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropylpropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile typically involves the reaction of 4-bromobenzyl bromide with cyclopropylacetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substitution reactions can yield derivatives like 2-(4-aminophenyl)-2-cyclopropylpropanenitrile.
- Oxidation can produce 2-(4-bromophenyl)-2-cyclopropylpropanoic acid.
- Reduction can result in 2-(4-bromophenyl)-2-cyclopropylpropanamine .
Scientific Research Applications
2-(4-Bromophenyl)-2-cyclopropylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylthiazole derivatives
- 4-Bromophenylpiperazine derivatives
Comparison: Compared to these similar compounds, 2-(4-Bromophenyl)-2-cyclopropylpropanenitrile is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and rigidity to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles .
Properties
Molecular Formula |
C12H12BrN |
---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-cyclopropylpropanenitrile |
InChI |
InChI=1S/C12H12BrN/c1-12(8-14,9-2-3-9)10-4-6-11(13)7-5-10/h4-7,9H,2-3H2,1H3 |
InChI Key |
LKBDTZLABVUDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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